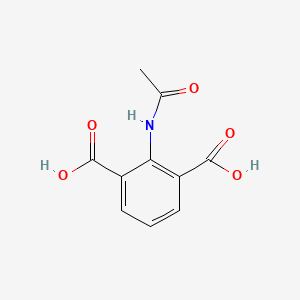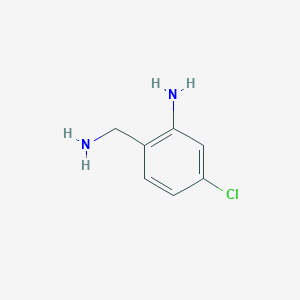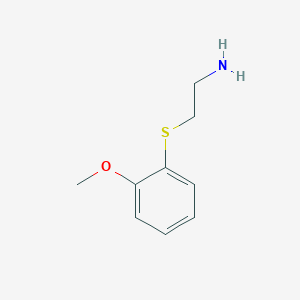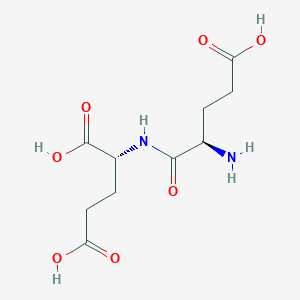
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a white to light yellow crystalline powder with a molecular formula of C11H9ClF2O3. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride is utilized in the synthesis of polymers. For instance, in a study by Kricheldorf et al. (1999), a related compound, 3,5-Bis(trimethylsiloxy)benzoyl chloride, was used to create star-shaped hyperbranched polyesters. The modification of trimethylsiloxy groups into ester groups demonstrated the versatility of this class of compounds in polymer chemistry (Kricheldorf, Bolender, & Wollheim, 1999).
Benzoylation of Nucleosides
In the field of bioorganic chemistry, compounds similar to this compound are used for the benzoylation of nucleosides. Prasad et al. (2005) demonstrated the use of benzoyl cyanide in an ionic liquid as a green alternative for efficient and selective benzoylation of nucleosides. This highlights the potential of such compounds in developing environmentally friendly methodologies in medicinal chemistry (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).
Synthesis of Rigid Analogues of Tyramine and Dopamine
In pharmaceutical chemistry, related benzoyl chlorides are instrumental in synthesizing analogues of significant biological compounds. Crooks and Rosenberg (1979) used benzyl chloride derivatives in the synthesis of spiro[indane-2,2′-pyrrolidine], which are rigid analogues of tyramine and dopamine, indicating the potential of these compounds in drug synthesis and design (Crooks & Rosenberg, 1979).
Fluorescent Derivatization of Hydroxyl and Amino Compounds
Compounds similar to this compound are used in analytical chemistry as derivatization agents. Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for hydroxyl and amino compounds, demonstrating the applicability of these compounds in enhancing the detection and analysis of small biological molecules (Tsuruta & Kohashi, 1987).
Development of Antimicrobials and Antioxidants
In the development of new pharmaceuticals, benzoyl chlorides play a significant role. Rangaswamy et al. (2017) synthesized a new class of antimicrobials and antioxidants using a benzoyl chloride derivative, indicating the importance of these compounds in the discovery and development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)8-3-4-9(18-12(14)15)10(5-8)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBOIFGYPHXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)




![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)



